molecular formula C19H20N4O3S B2743531 1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone CAS No. 326015-61-6

1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone

Cat. No.: B2743531
CAS No.: 326015-61-6
M. Wt: 384.45
InChI Key: CGYVYTQIFVOVOL-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone is a complex organic compound that features both an ethoxyphenyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyphenylacetonitrile with sodium azide to form the tetrazole ring, followed by the introduction of the thioether linkage through a nucleophilic substitution reaction with 4-ethoxyphenylthiol. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone
  • 1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanone

Uniqueness

1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone is unique due to the presence of both ethoxyphenyl and tetrazole groups, which confer distinct chemical and biological properties

Biological Activity

1-(4-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone, a compound featuring both ethoxy and tetrazole moieties, has garnered attention for its potential biological activities. This article explores its synthesis, molecular characteristics, and biological evaluations, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C16H18N4O2S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure includes:

  • Ethoxy Phenyl Group : Contributes to lipophilicity and potential interactions with biological targets.
  • Tetrazole Ring : Known for its diverse biological activities, including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxyphenyl isothiocyanate with appropriate amines or thiols. The synthesis pathway can be summarized as follows:

  • Formation of the Tetrazole : Reacting 4-ethoxyphenyl hydrazine with sodium azide in an acidic medium to form the tetrazole derivative.
  • Thioether Formation : The tetrazole is then reacted with an appropriate thiol to form the thioether linkage.
  • Final Compound Formation : The final product is obtained through acylation with ethanoyl chloride.

Anticancer Activity

Research has indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that related tetrazole derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF-752Induces G2/M phase arrest
Related Tetrazole DerivativeMDA-MB-23174Inhibits tubulin polymerization

The compound has been shown to target tubulin, leading to cell cycle arrest and subsequent apoptosis. Immunofluorescence assays confirmed that it induces multinucleation, a hallmark of mitotic catastrophe .

Other Biological Activities

Beyond its anticancer potential, the compound may exhibit:

  • Antimicrobial Activity : Similar tetrazoles have demonstrated antibacterial and antifungal properties.
  • Anti-inflammatory Effects : The presence of the ethoxy group may enhance its ability to modulate inflammatory pathways.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antiproliferative Effects :
    • A series of tetrazole derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The study found that modifications in the phenyl ring significantly influenced activity levels.
  • Mechanistic Studies :
    • Computational docking studies revealed that these compounds could effectively bind to the colchicine site on tubulin, suggesting a mechanism for their observed cytotoxicity .
  • In Vivo Studies :
    • Preliminary in vivo studies indicated that related compounds could significantly reduce tumor growth in xenograft models, supporting their potential as therapeutic agents.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-3-25-16-9-5-14(6-10-16)18(24)13-27-19-20-21-22-23(19)15-7-11-17(12-8-15)26-4-2/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYVYTQIFVOVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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